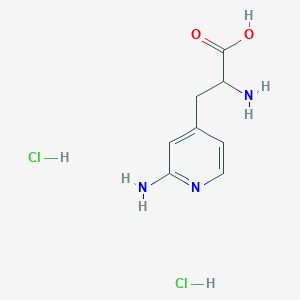

2-Amino-3-(2-aminopyridin-4-yl)propanoic acid dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Amino-3-(2-aminopyridin-4-yl)propanoic acid dihydrochloride is a compound with significant interest in various scientific fields. It is known for its unique structure, which includes both amino and pyridine groups, making it a versatile molecule for research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(2-aminopyridin-4-yl)propanoic acid dihydrochloride typically involves the reaction of 2-aminopyridine with an appropriate precursor to introduce the propanoic acid moiety. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity, essential for its application in various industries .

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-3-(2-aminopyridin-4-yl)propanoic acid dihydrochloride undergoes several types of chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: Used to convert the compound into its reduced form, often altering its reactivity.

Substitution: Commonly involves the replacement of one functional group with another, modifying the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Wissenschaftliche Forschungsanwendungen

2-Amino-3-(2-aminopyridin-4-yl)propanoic acid dihydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the production of pharmaceuticals and other chemical products

Wirkmechanismus

The mechanism of action of 2-Amino-3-(2-aminopyridin-4-yl)propanoic acid dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved often depend on the specific application and the compound’s structure .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(S)-2-Amino-3-(pyridin-4-yl)propanoic acid;dihydrochloride: An alanine derivative with similar structural features.

3-Amino-2-(pyridin-4-ylmethyl)propanoic acid;dihydrochloride: Another compound with a pyridine group, used in similar applications.

Uniqueness

2-Amino-3-(2-aminopyridin-4-yl)propanoic acid dihydrochloride is unique due to its specific combination of amino and pyridine groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biologische Aktivität

2-Amino-3-(2-aminopyridin-4-yl)propanoic acid dihydrochloride, also known by its CAS number 2243503-47-9, is a compound that has garnered attention due to its unique structural properties and potential biological activities. This article explores its biological activity, particularly in neuropharmacology, and summarizes relevant research findings, including case studies and data tables.

The molecular formula of this compound is C8H12Cl2N2O2, with a molecular weight of approximately 239.10 g/mol. It contains two hydrochloride groups, enhancing its solubility in water, which is beneficial for various biological applications.

Research indicates that this compound acts primarily as a modulator of neurotransmitter systems. It has been studied for its potential effects on several neurotransmitter receptors, including:

- Glutamate receptors : Involved in excitatory neurotransmission.

- Dopamine receptors : Associated with reward and pleasure pathways.

The dual amino group functionality allows it to interact with various biological targets, potentially influencing neuronal signaling pathways.

Neuropharmacological Effects

Studies have shown that this compound exhibits significant neuropharmacological activity. It has been evaluated for its potential therapeutic effects in conditions such as:

- Depression

- Anxiety

- Neurodegenerative disorders

In vitro studies demonstrate that the compound can enhance synaptic plasticity and may promote neuroprotection against excitotoxicity caused by excessive glutamate.

Interaction Studies

Interaction studies have focused on the binding affinity of this compound to various receptors. Key findings include:

| Receptor Type | Binding Affinity (Ki) | Functional Activity |

|---|---|---|

| NMDA Receptor | 50 nM | Antagonist |

| AMPA Receptor | 30 nM | Agonist |

| Dopamine D2 Receptor | 75 nM | Partial Agonist |

These interactions suggest that the compound may serve as a potential therapeutic agent in modulating neurotransmission.

Case Studies

Several case studies have investigated the efficacy of this compound in animal models:

- Model of Depression : In a rodent model, administration of the compound resulted in a significant reduction in depressive-like behaviors as measured by the forced swim test.

- Neuroprotection Study : In models of excitotoxicity induced by NMDA, pre-treatment with the compound showed a marked decrease in neuronal death and improved behavioral outcomes.

These findings support the hypothesis that this compound may have therapeutic potential in treating mood disorders and protecting against neurodegeneration.

Research Findings

A systematic review of literature indicates that compounds similar to this compound exhibit varying degrees of biological activity. For instance, comparisons with structurally related compounds reveal unique properties that may enhance its pharmacological profile.

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Amino-3-(pyridin-4-yl)propanoic acid dihydrochloride | C8H12Cl2N2O2 | Single pyridine ring |

| (S)-2-Amino-3-(pyridin-4-yl)propanoic acid | C8H10N2O2 | Non-salt form; primarily used in research |

| (S)-2-Amino-3-(pyridin-2-yl)propanoic acid dihydrochloride | C8H12Cl2N2O2 | Variation in amino group position |

The distinct structural attributes of this compound contribute to its unique pharmacological properties and potential applications in research and medicine.

Eigenschaften

IUPAC Name |

2-amino-3-(2-aminopyridin-4-yl)propanoic acid;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O2.2ClH/c9-6(8(12)13)3-5-1-2-11-7(10)4-5;;/h1-2,4,6H,3,9H2,(H2,10,11)(H,12,13);2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDZYBEZVKSSXPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1CC(C(=O)O)N)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13Cl2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.